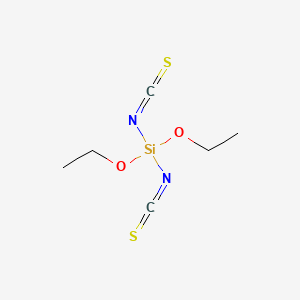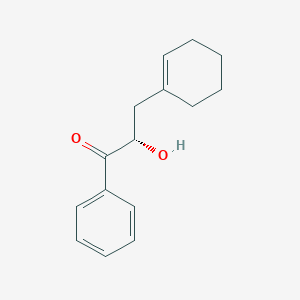
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- is a complex organic compound with a unique structure. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its hexahydroindene core, which is further substituted with acetic acid and dioxo groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- involves several steps, starting from readily available precursors. One common synthetic route includes the hydrogenation of indene to produce hexahydroindene, followed by the introduction of acetic acid and dioxo groups through a series of chemical reactions. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for the introduction of functional groups. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetic acid group can be replaced by other nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory or antimicrobial effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- can be compared with other similar compounds such as:
2,3,4,5,6,7-Hexahydro-1H-indene: This compound shares the hexahydroindene core but lacks the acetic acid and dioxo groups, making it less versatile in chemical reactions.
4,5,6,7-Tetrahydroindan: This compound has a similar structure but with fewer hydrogen atoms, resulting in different chemical properties and reactivity.
1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl): This compound has additional methyl and propenyl groups, which may confer different biological activities and applications.
The uniqueness of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- lies in its specific functional groups, which allow for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
183479-46-1 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(4-methyl-3,7-dioxo-2,4,5,6-tetrahydro-1H-inden-2-yl)acetic acid |
InChI |
InChI=1S/C12H14O4/c1-6-2-3-9(13)8-4-7(5-10(14)15)12(16)11(6)8/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
RSGZKMUIQLZGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C2=C1C(=O)C(C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



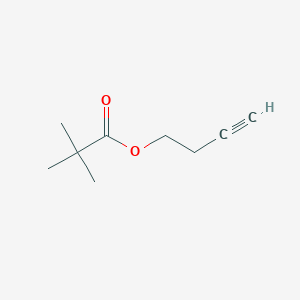
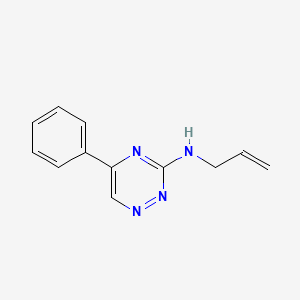
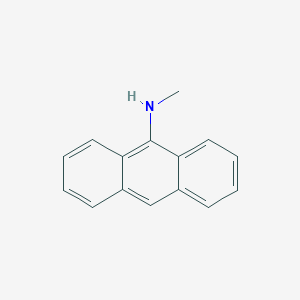
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
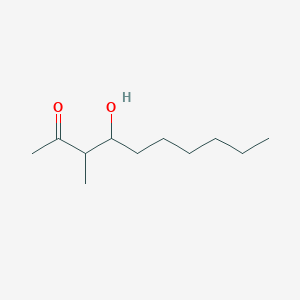
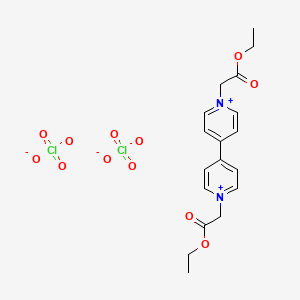
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
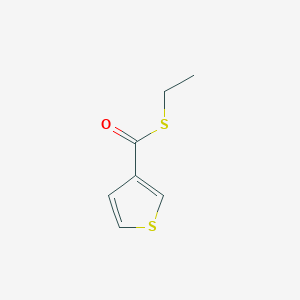
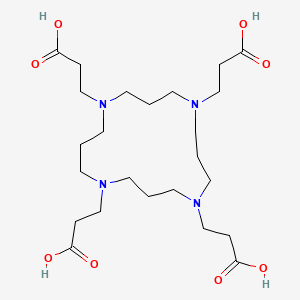
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
